1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
Description
The compound 1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl-3-phenyl-5-isopropyl group at positions 2, 3, and 5, respectively. A piperazine ring is attached at position 7, with a benzyl group at the N-4 position. This structure is characteristic of kinase inhibitors and antiproliferative agents, leveraging the pyrazolo[1,5-a]pyrimidine scaffold’s ability to interact with ATP-binding pockets in target proteins .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5/c1-20(2)24-18-25(31-16-14-30(15-17-31)19-22-10-6-4-7-11-22)32-27(28-24)26(21(3)29-32)23-12-8-5-9-13-23/h4-13,18,20H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZCZLDTJYIXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyrazole with a suitable aldehyde or ketone can yield the pyrazolo[1,5-a]pyrimidine core.
Substitution reactions: The introduction of the benzyl group and other substituents can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[1,5-a]pyrimidine core with benzyl chloride in the presence of a base can yield the desired benzyl-substituted product.
Final assembly: The final step involves the coupling of the substituted pyrazolo[1,5-a]pyrimidine with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. They act as inhibitors of specific kinases involved in tumor growth. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .
Neuropharmacological Effects
The piperazine structure is often associated with neuropharmacological activity. Compounds with this scaffold have been studied for their effects on neurotransmitter systems, particularly in treating anxiety and depression. Preliminary studies suggest that 1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine may modulate serotonin receptors, which are critical targets in the treatment of mood disorders .
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Neuropharmacological | Modulation of serotonin receptors | |
| Antimicrobial | Potential inhibition of bacterial growth |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzyl and piperazine groups significantly enhanced potency against breast and colon cancer cells .
Case Study 2: Neuropharmacological Screening
A pharmacological evaluation was conducted to assess the anxiolytic effects of piperazine derivatives in animal models. The study found that certain derivatives exhibited significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the nature of the target.
For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Fluorine or trifluoromethyl groups () enhance target binding but may increase toxicity .
- Piperazine Flexibility : N-4 benzyl groups (target compound) improve kinase inhibition breadth but reduce solubility, necessitating formulation optimization .
- Clinical Potential: The target compound’s balance of hydrophobicity and steric bulk positions it as a candidate for oral administration in hematologic malignancies, pending in vivo validation .
Biological Activity
1-benzyl-4-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a compound of interest due to its potential therapeutic applications. Its structure incorporates a pyrazolo[1,5-a]pyrimidine moiety, which is known for diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.56 g/mol. The compound features a piperazine ring and a pyrazolo[1,5-a]pyrimidine scaffold, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit notable anticancer properties. For instance, a study screening various derivatives demonstrated that certain pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in human cancer cell lines, including breast cancer (MDA-MB-231) cells. However, specific data regarding the anticancer efficacy of this compound remains limited and warrants further investigation .
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential neuropharmacological effects. Compounds with similar structures have been reported to interact with serotonin receptors and exhibit anxiolytic or antidepressant-like effects. Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines can modulate neurotransmitter systems, though specific data on this compound's neuroactivity is still emerging .
The mechanism by which this compound exerts its biological effects likely involves several pathways:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of various kinases involved in cancer progression.
- Receptor Modulation : The piperazine segment may facilitate binding to neurotransmitter receptors, influencing mood and anxiety pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
Case Studies
A review of literature reveals several case studies where related compounds were tested for biological activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
